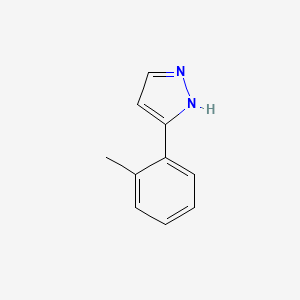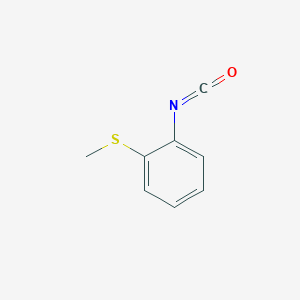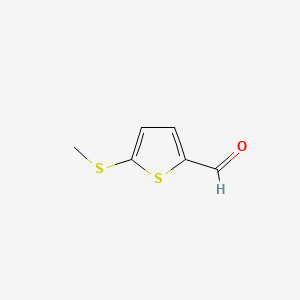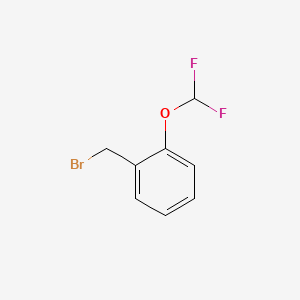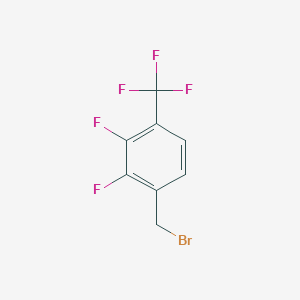
5-Chloro-2-methyl-3-nitroaniline
Overview
Description
5-Chloro-2-methyl-3-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Photoaffinity Probes
A study by Lamotte et al. (1994) describes the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, a compound for use as a photoaffinity probe in biological studies. This process involved a 5-step synthesis starting from commercial 4-chloro-3-nitroaniline, demonstrating the utility of nitroaniline derivatives in the creation of complex molecules for biochemical research (Lamotte et al., 1994).
Solubility and Thermodynamic Modeling
Research by Xu and Wang (2019) focused on the solubility of 2-chloro-5-nitroaniline in various solvents. They studied the solubility at different temperatures and correlated this with models like the modified Apelblat equation. Their findings are crucial in understanding the physical properties of nitroaniline derivatives in different solvent environments, which is essential for their practical application in chemical processes (Xu & Wang, 2019).
Anaerobic Degradation Studies
Duc (2019) investigated the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. This study is significant in understanding the environmental impact and biodegradation pathways of nitroaniline compounds, which are widely used in industry and agriculture (Duc, 2019).
Crystal Structure Analysis
Medviediev and Daszkiewicz (2021) analyzed the crystal structures of salts of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline. This research provides insights into the molecular arrangement and potential applications of these compounds in material science and crystal engineering (Medviediev & Daszkiewicz, 2021).
Spectral Investigations for DSSCs Performance
A study by Meenakshi (2017) on 5-chloro-2-nitroanisole, a derivative of nitroaniline, analyzed its structural, spectroscopic, and electronic properties. The research aimed to explore its potential as a nonlinear optical material and its efficiency in dye-sensitized solar cells (DSSCs), highlighting the versatility of nitroaniline compounds in renewable energy technologies (Meenakshi, 2017).
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donating and electron-accepting groups .
Mode of Action
Nitroanilines are known to undergo nucleophilic aromatic substitution reactions . The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
Nitroanilines can be involved in various chemical reactions, such as nitration of arenes and reduction of nitroarenes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.06 (XLOGP3) .
Result of Action
Nitroanilines can cause various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-methyl-3-nitroaniline. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-3-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nitro group in this compound can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates during the metabolism of this compound, which can cause oxidative damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction of the nitro group to form reactive intermediates, which can then participate in further metabolic reactions. These intermediates can interact with various cofactors and enzymes, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



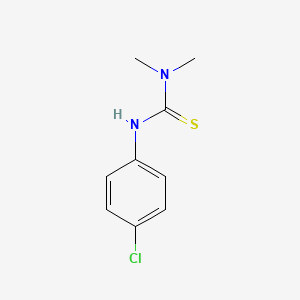

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

